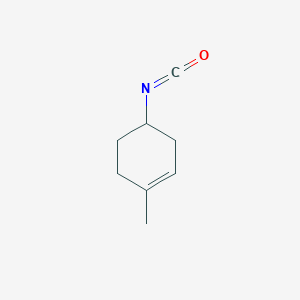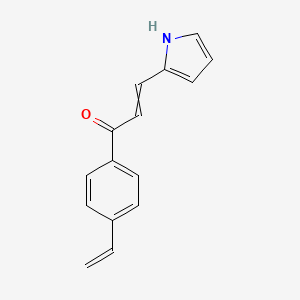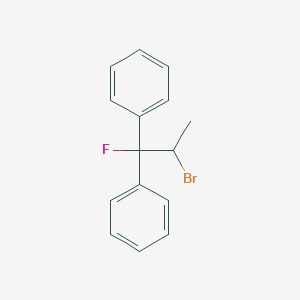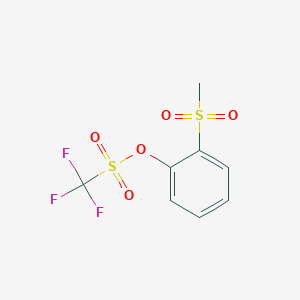
4-Isocyanato-1-methylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-1-methylcyclohex-1-ene is an organic compound with the molecular formula C8H11NO It is a derivative of cyclohexene, where an isocyanate group (-N=C=O) is attached to the fourth carbon atom, and a methyl group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohex-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then undergoes a rearrangement to form the isocyanate group.
Another method involves the dehydration of 4-methylcyclohexan-1-ol using an acid catalyst such as phosphoric acid to form 4-methylcyclohex-1-ene, followed by the reaction with phosgene to introduce the isocyanate group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures efficient mixing and temperature control, which are crucial for the safe handling of reactive intermediates like phosgene. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the reactions involving isocyanates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
4-Isocyanato-1-methylcyclohex-1-ene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its reactivity and ability to form stable linkages with biomolecules.
Industrial Applications: Utilized in the production of coatings, sealants, and elastomers with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-Isocyanato-1-methylcyclohex-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urethane or urea). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the isocyanate group and is less reactive.
1-Methylcyclohex-1-ene: Similar structure but without the isocyanate group.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an isocyanate group.
Uniqueness
4-Isocyanato-1-methylcyclohex-1-ene is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in the synthesis of polyurethanes and other advanced materials, distinguishing it from similar compounds that lack the isocyanate functionality .
Properties
CAS No. |
59477-63-3 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-isocyanato-1-methylcyclohexene |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)9-6-10/h2,8H,3-5H2,1H3 |
InChI Key |
BOMDTEZQMUQCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)


![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)





